2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)butanamide
Overview
Description
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)butanamide is a complex organic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a benzyl group, and a butanamide moiety
Preparation Methods
The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)butanamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazoquinazoline core, followed by the introduction of the benzyl group and the butanamide moiety. Common reagents used in these reactions include various amines, aldehydes, and thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Chemical Reactions Analysis
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butanamide moieties, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives .
Scientific Research Applications
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine: Due to its unique structure, it might interact with specific biological targets, offering therapeutic potential for various diseases.
Mechanism of Action
The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)butanamide is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The imidazoquinazoline core may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar compounds to 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)butanamide include other imidazoquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For example:
Imidazo[1,2-a]pyrazines: These compounds have a similar imidazo core but differ in their ring fusion and substituents, affecting their reactivity and applications.
Benzo[b][1,4]oxazepines:
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,5-dimethylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-4-25(27(34)31-23-16-18(2)14-15-19(23)3)36-29-32-22-13-9-8-12-21(22)26-30-24(28(35)33(26)29)17-20-10-6-5-7-11-20/h5-16,24-25H,4,17H2,1-3H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTPURDCYMNPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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